N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Fragment-Based Drug Design Solubility Enhancement Physicochemical Profiling

This compound combines a rigid cyclobutyl-hydroxy moiety with a methylated dihydropyridone carboxamide scaffold, offering balanced hydrogen-bonding and polarity profiles crucial for CNS drug discovery. Supplied as a diastereomeric mixture (two undefined stereocenters), it enables cost-effective chiral diversity screening before committing to enantiopure synthesis. The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core is a recognized pharmacophore in kinase inhibitor patents and related to DHODH inhibitors, making it ideal for focused library design. With MW 222, TPSA 69.6 Ų, and XLogP3 -0.2, the compound fits the CNS drug-likeness window. The reactive secondary alcohol and amide linkage allow diverse derivatization (acylation, alkylation, oxidation) for parallel synthesis workflows.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 2199418-88-5
Cat. No. B2637963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS2199418-88-5
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)NC2CCC2O
InChIInChI=1S/C11H14N2O3/c1-13-6-2-3-7(11(13)16)10(15)12-8-4-5-9(8)14/h2-3,6,8-9,14H,4-5H2,1H3,(H,12,15)
InChIKeyQHNPITLQEDZXRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2199418-88-5) – A Cyclobutyl-Hydroxy Dihydropyridone Carboxamide Building Block


N-(2-Hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2199418-88-5) is a specialized organic compound that combines a rigid cyclobutyl-hydroxy moiety with a methylated 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold [1]. The compound features a molecular weight of 222.24 g/mol, a topological polar surface area (TPSA) of 69.6 Ų, an XLogP3 value of -0.2, two hydrogen bond donors (HBD), and three hydrogen bond acceptors (HBA), with two undefined atom stereocenters [1]. This class of dihydropyridone carboxamides has been explored in kinase inhibitor patent landscapes [2] and as metabolic intermediates , positioning the target compound as a versatile intermediate or pharmacophore in medicinal chemistry research.

Why N-(2-Hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Substituted by Generic Cyclobutyl or Dihydropyridone Analogs


Generic substitution of N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide with simpler cyclobutyl or dihydropyridone analogs overlooks critical structural features that influence hydrogen bonding, polarity, and stereochemical diversity [1]. The presence of the hydroxy group on the cyclobutyl ring adds an additional hydrogen bond donor and acceptor, altering solubility and target engagement profiles relative to non-hydroxylated cyclobutyl congeners [2]. Furthermore, the two undefined stereocenters provide a diastereomeric mixture that can be exploited for chiral discrimination, a property not shared by stereochemically defined commercial alternatives [1]. The specific 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core is also a recognized pharmacophore in kinase inhibitor patents, unlike truncated or N-unsubstituted analogs [3]. These distinct physicochemical and structural attributes necessitate careful consideration when selecting building blocks for kinase-directed fragment libraries or CNS-targeted lead optimization campaigns.

Quantitative Differentiation Evidence for N-(2-Hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2199418-88-5)


Elevated Hydrogen Bond Donor/Acceptor Capacity Relative to Non-Hydroxylated Cyclobutyl Analogs

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas the closely related analog N-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide, which lacks the hydroxy substituent on the cyclobutyl ring, has only 1 HBD and 2 HBA [1]. This increase in hydrogen bonding functionality is expected to enhance aqueous solubility and target interactions in fragment-based screening campaigns [2].

Fragment-Based Drug Design Solubility Enhancement Physicochemical Profiling

Computational TPSA and LogP Values Position This Compound Within CNS-Likely Chemical Space

The target compound exhibits a computed topological polar surface area (TPSA) of 69.6 Ų and XLogP3 of -0.2 [1], which are within the ranges associated with CNS drug-likeness (TPSA < 90 Ų, logP 1–3). By comparison, the parent scaffold 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a TPSA of 63.2 Ų and XLogP3 of -0.5, while the morpholine-containing analog 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide has TPSA 78.9 Ų and XLogP3 -0.1 [2]. The target compound's intermediate TPSA and favorable logP suggest optimized passive permeability for CNS applications.

CNS Drug Discovery Blood-Brain Barrier Penetration Pharmacokinetics

Undefined Stereocenters Enable Cost-Effective Chiral SAR Exploration Relative to Stereochemically Pure Cyclobutyl Building Blocks

The target compound has two undefined atom stereocenters (at the cyclobutyl ring positions 2 and 1'), resulting in a diastereomeric mixture [1]. In contrast, commercial stereochemically pure cyclobutyl building blocks like tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 1354422-81-3) offer only a single defined isomer, typically at higher procurement cost. For early-stage fragment screening, the diastereomer mixture can serve as a cost-effective initial probe, with individual stereoisomers resolved later for hit optimization.

Stereoselective Synthesis Chiral Separation Fragment Library Design

Privileged Scaffold in Kinase Inhibitor Patent Landscapes Supports Use in Anti-Cancer Library Design

The cyclobutyl-hydroxy motif and 2-oxo-1,2-dihydropyridine-3-carboxamide core appear in patent DE102006016426A1, which claims cyclobutyl compounds as inhibitors of protein kinases involved in tumor proliferation [1]. N-heterocyclic 3-pyridyl carboxamide inhibitors have also been developed for DHODH as anticancer agents [2]. While specific IC50 data for the target compound are not publicly available, the structural class is associated with kinase and DHODH inhibition, positioning this compound as a privileged scaffold for kinase-targeted library enumeration.

Kinase Inhibition Cancer Research Patent Analysis

Optimal Application Scenarios for N-(2-Hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Based on Quantitative Evidence


CNS-Targeted Fragment-Based Screening Libraries

The compound's TPSA (69.6 Ų) and XLogP3 (-0.2) place it within the CNS drug-likeness window, making it a suitable fragment for blood-brain barrier penetrant hit generation [1]. Its small size (MW 222) and balanced hydrogen bonding profile further support its use in fragment cocktails for CNS targets.

Cost-Effective Chiral SAR Exploration in Medicinal Chemistry

With two undefined stereocenters, the compound is supplied as a diastereomeric mixture, enabling researchers to screen stereochemical diversity at lower cost before investing in chiral resolution [2]. This is particularly valuable for academic labs and biotechs with constrained budgets.

Kinase and DHODH Inhibitor Library Enumeration

The cyclobutyl-hydroxy and dihydropyridone carboxamide scaffold is cited in kinase inhibitor patents and is structurally related to known DHODH inhibitors [3][4]. The compound can serve as a core scaffold for synthesizing focused libraries targeting kinases or DHODH for oncology research.

Building Block for Heterocyclic Compound Libraries via Derivatization

The compound features a reactive secondary alcohol on the cyclobutyl ring and an amide linkage, enabling diverse chemical derivatization (acylation, alkylation, oxidation) to generate larger screening decks. Its computed stability and polarity profile suggest compatibility with standard parallel synthesis workflows [1].

Quote Request

Request a Quote for N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.